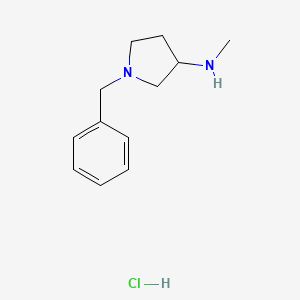

1-benzyl-N-methylpyrrolidin-3-aminehydrochloride

Description

1-Benzyl-N-methylpyrrolidin-3-amine hydrochloride (CAS: 96568-35-3) is a tertiary amine salt featuring a pyrrolidine ring substituted at the 3-position with a methylamine group and a benzyl group at the 1-position. Its hydrochloride form enhances aqueous solubility, making it suitable for synthetic and pharmacological applications. The compound is primarily utilized as an intermediate in organic synthesis, as evidenced by its role in coupling reactions with dichloromethane and ethyl acetate solvents . Its molecular formula is C₁₂H₁₈N₂·HCl, with a molecular weight of 238.75 g/mol (free base: 174.28 g/mol).

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

1-benzyl-N-methylpyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10H2,1H3;1H |

InChI Key |

PWVRTDPGWXFFMH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Protection, Reductive Amination, and Salt Formation

One robust method for preparing this compound involves the following steps:

Step 1: Protection of the Pyrrolidine Amine

Starting from (3R)-(+)-benzylaminopyrrolidine, the amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium bicarbonate in aqueous acetonitrile. This yields tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate with a yield of approximately 65.2%. The reaction is conducted at room temperature with stirring overnight, followed by extraction and purification by flash chromatography.Step 2: Reductive Amination to Introduce N-Methyl Group

The Boc-protected intermediate undergoes reductive amination with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)_3) in dichloroethane at room temperature. This step installs the N-methyl substituent on the pyrrolidine nitrogen. After reaction, the mixture is treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group and to form the hydrochloride salt. The crude product is purified by extraction and chromatography.Step 3: Purification and Salt Formation

The final product, 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride, is isolated as a white solid after concentration and purification. The hydrochloride salt formation is typically achieved by treatment with hydrochloric acid or trifluoroacetic acid, facilitating crystallization and improving compound stability.

Summary Table of Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of (3R)-benzylaminopyrrolidine | Di-tert-butyl dicarbonate, NaHCO3, MeCN, RT, overnight | 65.2 | Purified by flash chromatography |

| 2 | Reductive amination with benzaldehyde | Benzaldehyde, NaBH(OAc)_3, DCE, RT, 4 h | ~69 | Followed by Boc deprotection |

| 3 | Boc deprotection and salt formation | Trifluoroacetic acid, DCM, RT, overnight | - | Product isolated as HCl salt |

Alternative Reduction Route from Carbamate Precursors

Another approach involves reduction of tert-butyl (S)-(1-benzylpyrrolidine-3-yl)carbamate to the free amine using lithium aluminium hydride (LiAlH_4):

Step 1: Reduction of Carbamate to Amine

The carbamate precursor is refluxed with LiAlH_4 in tetrahydrofuran for approximately 4 hours. The reaction is quenched carefully with water and sodium hydroxide. The product is purified by flash chromatography, yielding (S)-1-benzyl-N-methylpyrrolidin-3-amine with yields around 89.9%.Step 2: Formation of Hydrochloride Salt

The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation and purification.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic sequences, the compound or its intermediates undergo catalytic hydrogenation to remove protecting groups or reduce unsaturated bonds:

- For example, (S)-N-(1-benzylpyrrolidine-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine is hydrogenated over palladium on carbon (Pd/C) under hydrogen atmosphere overnight, followed by purification to yield the desired amine derivative.

Analytical and Research Outcomes

Yields: The synthetic routes described provide yields ranging from 65% to 90%, depending on the step and purity of starting materials.

Purity and Characterization: Products are characterized by nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and melting point analysis. Typical NMR data show aromatic protons from the benzyl group, methylene protons on the pyrrolidine ring, and methyl signals consistent with N-methyl substitution.

Scalability: The methods have been demonstrated on gram-scale preparations, indicating potential for scale-up in industrial or research settings.

Summary of Key Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Boc Protection + Reductive Amination + Salt Formation | (3R)-benzylaminopyrrolidine | Di-tert-butyl dicarbonate, benzaldehyde, NaBH(OAc)_3, TFA | 65-69 | Good control, moderate yield |

| LiAlH_4 Reduction of Carbamate | tert-butyl (S)-(1-benzylpyrrolidine-3-yl)carbamate | LiAlH_4, THF, reflux | ~90 | High yield, straightforward |

| Catalytic Hydrogenation | Protected amine intermediates | Pd/C, H_2, MeOH or other solvents | Variable | Useful for deprotection steps |

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine.

Substitution: The major products depend on the substituents used in the reaction.

Scientific Research Applications

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Ring Size and Flexibility :

- Pyrrolidine (5-membered) in the target compound offers moderate flexibility, while piperidine (6-membered) analogs (e.g., ) provide increased steric bulk. Azetidine (4-membered) derivatives (e.g., ) exhibit rigidity, favoring selective receptor interactions.

- Adamantane-based memantine has a rigid, bulky structure, enabling strong receptor binding.

Substituent Effects :

- The benzyl group in the target compound enhances lipophilicity compared to the 4-methylbenzyl group in , which slightly increases solubility.

- Benzhydryl-substituted azetidine has significantly higher lipophilicity due to diphenylmethyl, making it suitable for CNS penetration.

Pharmacological Applications :

- Memantine and benzydamine are clinically approved, whereas the target compound and its analogs (e.g., ) are primarily research intermediates or investigational candidates.

Biological Activity

1-Benzyl-N-methylpyrrolidin-3-amine hydrochloride is a compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C₁₂H₁₉ClN₂, with a molecular weight of 232.75 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to neurotransmitter systems.

Pharmacological Profile

The biological activity of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride is primarily associated with its interaction with various neurotransmitter receptors. Research indicates that it exhibits significant binding affinity and efficacy at several receptors, including:

- 5-HT Receptors : The compound has shown promising results in binding studies, particularly with the 5-HT2A receptor, where it demonstrated high affinity (pKi values ranging from 7.89 to 9.19) .

- Dopamine Receptors : Studies suggest that it may influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders .

Structure-Activity Relationship (SAR)

The structural modifications of the pyrrolidine ring have been pivotal in enhancing the biological activity of this compound. For instance, the introduction of various aryl groups has been found to significantly affect receptor affinity and functional activity:

| Compound Name | pKi Value | Receptor Type |

|---|---|---|

| Compound 1 | 7.89 | 5-HT2A |

| Compound 2 | 8.30 | D2 |

| Compound 3 | 6.60 | D3 |

These findings highlight the importance of SAR studies in optimizing the pharmacological properties of pyrrolidine derivatives .

Neuroleptic Activity

In a series of experiments focusing on neuroleptic activity, compounds derived from 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The results indicated that certain derivatives exhibited significantly enhanced activity compared to traditional neuroleptics such as haloperidol and metoclopramide:

- YM-09151-2 : This compound was found to be 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting stereotyped behavior .

- The study concluded that modifications leading to increased antistereotypic activity while minimizing side effects could position these compounds as viable alternatives in psychosis treatment.

Metabolic Stability

Further investigations into metabolic stability revealed that modifications to the pyrrolidine structure could enhance resistance to metabolic degradation. For example, replacing labile functional groups with more stable bioisosteres has been suggested to improve pharmacokinetic profiles .

Q & A

Q. How can contradictory in vivo vs. in vitro pharmacological data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.